

Spectral Analysis of 2,4-Dibromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromoaniline**

Cat. No.: **B7723984**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2,4-dibromoaniline**, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The spectral data for **2,4-dibromoaniline** (CAS No: 615-57-6, Molecular Formula: $C_6H_5Br_2N$) is summarized below. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	d	~2.3	H-3
~7.2	dd	~8.7, ~2.3	H-5
~6.7	d	~8.7	H-6
~4.0	s (broad)	-	NH ₂

Solvent: CDCl₃. Instrument: 90 MHz Spectrometer.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~144.0	C-1 (C-NH ₂)
~136.0	C-3
~132.0	C-5
~118.0	C-6
~112.0	C-4 (C-Br)
~110.0	C-2 (C-Br)

Solvent: CDCl₃. Instrument: 22.5 MHz Spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3478, 3385	Strong	N-H stretch (asymmetric and symmetric)
3065	Medium	Aromatic C-H stretch
1618	Strong	N-H bend (scissoring)
1560, 1479	Strong	Aromatic C=C stretch
862, 804	Strong	C-H out-of-plane bend
685	Strong	C-Br stretch

Sample Preparation: KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
253	~98	[M+4] ⁺ (with ² H, ⁸¹ Br ₂)
252	~50	[M+3] ⁺ (with ² H, ⁷⁹ Br ⁸¹ Br)
251	~100	[M+2] ⁺ (with ⁸¹ Br ₂)
250	~8	[M+1] ⁺
249	~98	[M] ⁺ (with ⁷⁹ Br ⁸¹ Br)
172	~20	[M - Br + H] ⁺
170	~20	[M - Br] ⁺
91	~25	[M - 2Br] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A small quantity of **2,4-dibromoaniline** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The concentration is adjusted to obtain a clear solution. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

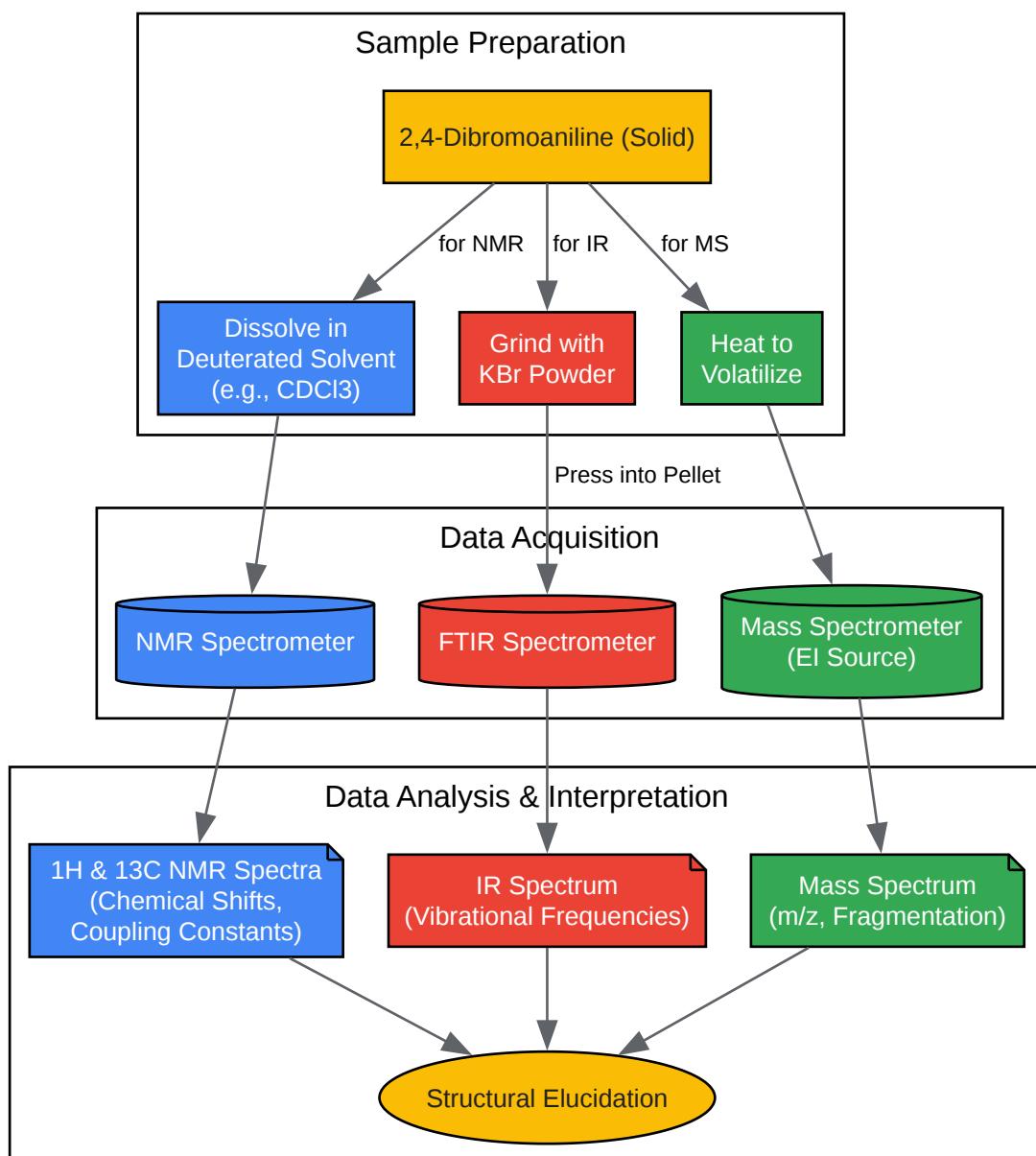
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei.^[1] For ^1H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between pulses. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.^[2]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground **2,4-dibromoaniline** is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.^[3] The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting fine powder is then transferred to a pellet-forming die.^{[3][4][5][6][7]}

Data Acquisition: The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.^[5] This pellet is then placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.^[3] The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization)


Sample Introduction: The **2,4-dibromoaniline** sample, which is a solid at room temperature, is introduced into the mass spectrometer's ion source, often via a direct insertion probe. The

probe is heated to volatilize the sample into the gas phase.[8]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M^+). The high energy of the electrons also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10][11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **2,4-dibromoaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectral Analysis of 2,4-Dibromoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723984#2-4-dibromoaniline-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com